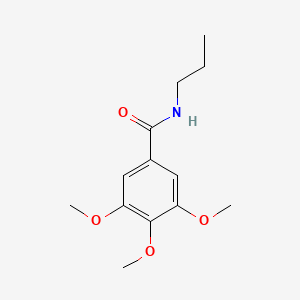

3,4,5-trimethoxy-N-propylbenzamide

説明

Synthesis Analysis

The synthesis of derivatives like 3,4,5-trimethoxy-N-propylbenzamide often involves benzanilide derivatives derived from specific amine and acid chloride precursors. One study detailed the synthesis of a closely related compound, 3,4,5-trimethoxy-N-p-tolylbenzamide, through reactions involving p-toluidine and 3,4,5-trimethoxybenzoyl chloride, confirmed by spectroscopic, elemental analysis, and single crystal X-ray diffraction studies (Saeed & Simpson, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds features interesting aspects like C–H···π interactions, contributing to their packing in the crystal structure. For instance, 3,4,5-trimethoxy-N-p-tolylbenzamide exhibits extensive C–H···π interactions that link chains into a three-dimensional network, a characteristic that might be shared by 3,4,5-trimethoxy-N-propylbenzamide due to structural similarities (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Research on derivatives of 3,4,5-trimethoxybenzamide, including the synthesis and biological evaluation of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, reveals potential as memory enhancers with acetylcholinesterase-inhibiting activity. These findings suggest that 3,4,5-trimethoxy-N-propylbenzamide could also participate in significant chemical reactions and possess bioactive properties (Piplani et al., 2018).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 3,4,5-trimethoxy-N-propylbenzamide are not available, related compounds have been characterized through methods like X-ray diffraction, which provides insights into their crystalline structure, molecular packing, and physical stability. These analytical techniques are essential for understanding the physical characteristics of such compounds.

Chemical Properties Analysis

The chemical properties of 3,4,5-trimethoxy-N-propylbenzamide and its derivatives, such as reactivity, stability, and interactions with biological molecules, can be inferred from studies on similar compounds. For example, the inhibitory effects on acetylcholinesterase suggest that these compounds can interact strongly with biological targets, impacting their chemical behavior in biological systems (Piplani et al., 2018).

科学的研究の応用

Structural Analysis and Interaction Studies

3,4,5-Trimethoxy-N-propylbenzamide, a benzanilide derivative, has been extensively studied for its structural properties. For instance, its X-ray structure packing is influenced by strong N–H···O hydrogen bonds and augmented by C–H···O contacts, forming chains of molecules. A distinctive feature of its structure is the occurrence of C–H···π interactions, linking chains into a three-dimensional network. This extensive study of intermolecular interactions is crucial in understanding the compound's potential applications in various fields, such as material science and pharmaceuticals (Saeed & Simpson, 2012).

Potential Memory Enhancers and Biochemical Activity

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential memory enhancers. These derivatives exhibit acetylcholinesterase-inhibiting activity and have shown promising results in both in vivo and in vitro studies. This suggests their potential use in treating memory-related disorders (Piplani et al., 2018).

Antitumor and Anticancer Research

Research has shown that certain derivatives of 3,4,5-trimethoxybenzamides, such as Trimidox, exhibit antitumor activity by inhibiting ribonucleotide reductase. This inhibition is crucial in the field of cancer chemotherapy, as it offers a new approach to combat tumor growth and proliferation (Szekeres et al., 2004). Additionally, compounds with 3,4,5-trimethoxybenzamide structures have been studied for their antiproliferative activities against various cancer cell lines, highlighting their potential as novel tubulin polymerization inhibitors (Li et al., 2020).

Antiviral Activities

5-Chlorobenzotriazole derivatives, including those with a3,4,5-trimethoxybenzamide structure, have been researched for their antiviral activities. These compounds were tested against a range of RNA and DNA viruses, revealing the potential of certain derivatives as lead compounds for future antiviral drug development. This underscores the significance of 3,4,5-trimethoxybenzamide derivatives in the realm of antiviral research (Ibba et al., 2018).

Neuropharmacological and CNS Applications

Several 3,4,5-trimethoxybenzamides have been synthesized and evaluated for their potential in neuropharmacology, particularly as CNS depressants. Their structures and corresponding pharmacological activities suggest their potential application in the development of neurosedatives with lower side-effect toxicity (Luts, 1971). Furthermore, certain derivatives have shown inhibitory effects on the oxidation of pyruvic acid by rat brain homogenate, indicating a link to anticonvulsant properties (Chaturvedi, Chaudhari, & Parmar, 1972).

Miscellaneous Applications

The compound has also been studied in the synthesis of various derivatives for different applications, such as in the formation of carbon-carbon bonds facilitated by palladium. This research opens avenues for its use in organic synthesis and material science (Vicente et al., 1996). Additionally, derivatives have been synthesized for bioactivity studies, demonstrating their importance in medicinal chemistry and drug development (Jin et al., 2006).

特性

IUPAC Name |

3,4,5-trimethoxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJCDOZZSNMNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4642105.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4642130.png)

![N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4642152.png)

![methyl 4-[3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4642155.png)

![N-[3-(butyrylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B4642163.png)

![ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4642170.png)

![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4642175.png)

![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B4642189.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642195.png)

![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)

![N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4642208.png)